molecular formula C17H16O5 B12427845 (2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one

(2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one

Cat. No.: B12427845
M. Wt: 300.30 g/mol
InChI Key: YROJPKUFDFWHAO-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a natural product found in Vitex tripinnata and Goniothalamus gardneri with data available.

Biological Activity

(2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

  • Chemical Formula : C16H16O4
  • Molecular Weight : 272.2958 g/mol
  • CAS Registry Number : 35241-55-5
  • IUPAC Name : 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line Concentration Effect Observed Reference
MDA-MB-23150 μMInduction of apoptosis
HeLa100 μg/mLCell cycle arrest in G2/M phase
HT1080250 μMInhibition of proliferation

Studies have shown that the compound can induce apoptosis and inhibit cell proliferation in a dose-dependent manner. The mechanisms involved include the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound also demonstrates notable anti-inflammatory properties. It has been reported to suppress the production of nitric oxide and pro-inflammatory cytokines in activated macrophages. This effect is mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways.

Experimental Model Effect Observed Reference
RAW264.7 macrophagesSuppression of NO and cytokine production
BALB/c miceProtection against LPS-induced endotoxin shock

In vitro studies indicate that the compound can significantly reduce inflammation markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases (G0/G1 and G2/M), disrupting cancer cell proliferation.
  • Apoptosis Induction : By modulating the expression of key proteins involved in apoptosis, such as Bcl-2 family members, it promotes programmed cell death in cancer cells.
  • Inhibition of Inflammatory Pathways : The suppression of NF-κB and other inflammatory signaling pathways contributes to its anti-inflammatory effects.

Case Studies

Recent studies have highlighted the potential clinical applications of this compound:

  • Study on Breast Cancer Cells : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis and reduced tumor growth in xenograft models.
  • Inflammation Model in Mice : In a model of endotoxin shock induced by lipopolysaccharide (LPS), administration of the compound significantly reduced mortality rates and inflammatory cytokine levels, indicating its therapeutic potential in managing sepsis.

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROJPKUFDFWHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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